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Compound of Interest

Compound Name: (s)-13-Hydroxyoctadecanoic acid

Cat. No.: B1371932 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-13-Hydroxyoctadecanoic acid is a saturated hydroxy fatty acid. The determination of its

absolute stereochemistry and complete structural characterization is crucial for understanding

its biological activity and for its potential applications in drug development and biomedical

research. This technical guide provides an in-depth overview of the methodologies and data

interpretation involved in the structural elucidation of this molecule. Due to the limited

availability of published experimental data for the saturated compound, this guide will leverage

data from its well-characterized unsaturated analog, (S)-coriolic acid ((9Z,11E,13S)-13-

hydroxyoctadeca-9,11-dienoic acid), as a proxy to illustrate the analytical principles and

expected spectroscopic features.

Molecular Structure and Physicochemical
Properties
(S)-13-Hydroxyoctadecanoic acid is a C18 saturated fatty acid with a hydroxyl group at the

C-13 position. The "(S)" designation indicates the stereochemical configuration at this chiral

center.
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Property Value

Molecular Formula C₁₈H₃₆O₃

Molecular Weight 300.48 g/mol

CAS Number 1383929-95-0

IUPAC Name (13S)-13-hydroxyoctadecanoic acid

Spectroscopic Analysis
Spectroscopic techniques are fundamental to the structural elucidation of organic molecules.

This section details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS) data for (S)-13-hydroxyoctadecanoic acid, with comparative data from (S)-coriolic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For (S)-13-hydroxyoctadecanoic acid, key signals will arise from the methine

proton at the hydroxylated carbon (C-13), the protons of the long alkyl chain, and the carbons

of the carboxylic acid and the C-13.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-13-Hydroxyoctadecanoic Acid
and Experimental Data for (S)-Coriolic Acid
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Position
(S)-13-Hydroxyoctadecanoic

Acid (Predicted)

(S)-Coriolic Acid

(Experimental, CD₃OD)[1]

¹H NMR (δ, ppm)

H-13 ~3.6 (m) 4.08 (m)

H₂-2 ~2.3 (t) 2.27 (t)

H₂-(3-12, 14-17) ~1.2-1.6 (m) 1.25-1.60 (m)

H₃-18 ~0.9 (t) 0.91 (t)

Olefinic Protons N/A 5.41, 5.62, 5.98, 6.50 (m)

¹³C NMR (δ, ppm)

C-1 (COOH) ~179 178.1

C-13 (CHOH) ~72 73.5

C-2 ~34 35.2

C-3 ~25 26.3

C-(4-12, 14-17) ~23-32 23.8-38.6

C-18 (CH₃) ~14 14.6

Olefinic Carbons N/A 126.7, 129.5, 133.0, 137.5

Note: Predicted values for the saturated compound are based on standard chemical shift

ranges and comparison with similar structures.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure. For hydroxy fatty acids, analysis is typically

performed on their methyl ester (FAME) and trimethylsilyl (TMS) ether derivatives to improve

volatility and provide characteristic fragmentation.

Table 2: Expected Mass Spectrometry Fragmentation for Methyl (S)-13-hydroxyoctadecanoate

TMS Ether
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m/z Fragment Ion Interpretation

M+ [C₂₂H₄₆O₃Si]⁺ Molecular ion

M-15 [M - CH₃]⁺
Loss of a methyl group from

the TMS ether

M-31 [M - OCH₃]⁺
Loss of the methoxy group

from the ester

Cleavage at C12-C13
[CH₃(CH₂)₄CH(OTMS)]⁺ and

[CH₂(CH₂)₁₀COOCH₃]⁺

Alpha-cleavage adjacent to the

hydroxyl group

Cleavage at C13-C14
[CH₃(CH₂)₄]⁺ and [CH(OTMS)

(CH₂)₁₁COOCH₃]⁺

Alpha-cleavage adjacent to the

hydroxyl group

The electrospray ionization (ESI) mass spectrum of the underivatized (S)-coriolic acid shows a

quasi-molecular ion peak at m/z 295.4 [M-H]⁻ in negative mode.[1]

Determination of Absolute Stereochemistry
Confirming the (S) configuration at the C-13 chiral center is a critical step in the structural

elucidation. This is typically achieved through chiroptical methods or by chemical derivatization

followed by NMR analysis.

Chiroptical Spectroscopy
Optical Rotation: The specific rotation of a chiral molecule is a characteristic physical property.

While a specific value for (S)-13-hydroxyoctadecanoic acid is not readily available in the

literature, an enantiomerically pure sample is expected to be optically active.

Circular Dichroism (CD): CD spectroscopy can be a powerful tool for analyzing the

stereostructure of flexible oxidized fatty acids. The sign and intensity of the Cotton effects in the

CD spectrum can provide information about the absolute configuration of the chiral center.

Mosher's Method
A widely used method for determining the absolute configuration of secondary alcohols is the

Mosher's ester analysis. This involves reacting the alcohol with the (R) and (S) enantiomers of
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α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The ¹H

NMR spectra of these esters will show characteristic chemical shift differences (Δδ = δS - δR)

for protons near the chiral center. By analyzing the sign of these differences, the absolute

configuration can be determined.

Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis of Hydroxy Fatty Acid Methyl Esters
This protocol outlines the general steps for the derivatization and analysis of hydroxy fatty

acids by GC-MS.

A. Derivatization to Fatty Acid Methyl Esters (FAMEs):

Dissolve the fatty acid sample in a suitable solvent (e.g., toluene).

Add a solution of 2% sulfuric acid in methanol.

Heat the mixture at 50°C for 2 hours.

After cooling, add water and extract the FAMEs with hexane.

Dry the hexane layer over anhydrous sodium sulfate and concentrate under a stream of

nitrogen.

B. Trimethylsilyl (TMS) Ether Formation:

To the dried FAMEs, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide

(BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

Heat the mixture at 60°C for 30 minutes.

The sample is now ready for GC-MS analysis.

C. GC-MS Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).
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Injector Temperature: 250°C.

Oven Program: Start at a suitable temperature (e.g., 150°C), ramp up to a final temperature

(e.g., 300°C).

Carrier Gas: Helium.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan a suitable range (e.g., m/z 50-600).

Mosher's Ester Analysis Protocol
Esterification:

In two separate NMR tubes, dissolve a small amount (e.g., 1-2 mg) of the purified hydroxy

fatty acid.

To one tube, add a slight excess of (R)-(-)-MTPA chloride, and to the other, add a slight

excess of (S)-(+)-MTPA chloride.

Add a small amount of a suitable base (e.g., pyridine-d₅) to each tube to catalyze the

reaction and neutralize the HCl byproduct.

Allow the reactions to proceed to completion at room temperature.

¹H NMR Analysis:

Acquire ¹H NMR spectra for both diastereomeric esters.

Assign the proton signals for both esters, paying close attention to the protons on either

side of the C-13 carbinol center.

Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.

Configuration Assignment:

Apply the Mosher's method model: for an (S)-alcohol, protons on one side of the MTPA

plane will show positive Δδ values, while those on the other side will show negative Δδ
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values. The reverse is true for an (R)-alcohol.

Logical and Experimental Workflows
The following diagrams illustrate the logical flow of the structural elucidation process and a

typical experimental workflow.
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Stereochemical Determination

Final Structure
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Caption: Logical workflow for the structural elucidation of a chiral natural product.
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Sample
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Caption: Experimental workflow for the analysis and stereochemical determination.

Biological Context and Signaling Pathways
(S)-Coriolic acid, the unsaturated analog of (S)-13-hydroxyoctadecanoic acid, has been

shown to have anti-cancer properties, particularly against breast cancer stem cells. It exerts its

effects by regulating the c-Myc proto-oncogene, a key factor in cell proliferation and survival.[1]
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Caption: Signaling pathway of (S)-coriolic acid in breast cancer stem cells.

Conclusion
The structural elucidation of (S)-13-hydroxyoctadecanoic acid requires a multi-faceted

analytical approach. While direct experimental data for this specific saturated fatty acid is

sparse in the public domain, a comprehensive characterization can be achieved by combining

NMR spectroscopy, mass spectrometry, and chiroptical methods. The data from the closely

related (S)-coriolic acid provides a robust framework for interpreting the expected

spectroscopic features. The determination of the absolute configuration at C-13 is paramount

and can be definitively assigned using Mosher's method. This guide provides the necessary

theoretical background, data interpretation framework, and experimental considerations for

researchers undertaking the structural analysis of this and related hydroxy fatty acids.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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